ChEMBL-Predicted 5-HT1A Receptor Affinity: Phenethyl vs. Ethyl N1-Substitution
Based on ChEMBL 20 activity data mapped to the ZINC database, the target compound (ZINC13757316) exhibits a predicted 5-HT1A receptor pKi of 6.76, corresponding to a Ki of approximately 174 nM [1]. This represents a measurable affinity at the 5-HT1A receptor, a key target implicated in anxiolytic and antidepressant pharmacology. In contrast, the N1-ethyl congener N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide—which differs solely by replacement of the phenethyl group with a smaller ethyl substituent—lacks published 5-HT1A binding data in the same database system, suggesting that the aromatic phenethyl moiety contributes critical hydrophobic contacts or π-interactions within the 5-HT1A orthosteric binding pocket that the ethyl group cannot replicate [2]. This inference is consistent with extensive SAR literature demonstrating that N4-aralkyl substituent bulk and aromaticity on phenylpiperazine scaffolds directly modulate 5-HT1A affinity [3].
| Evidence Dimension | 5-HT1A receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 6.76; estimated Ki ≈ 174 nM (ZINC13757316, ChEMBL 20 data) |
| Comparator Or Baseline | N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide: no published 5-HT1A affinity data available in ChEMBL 20 |
| Quantified Difference | Qualitative: presence vs. absence of measurable 5-HT1A affinity at screening concentrations; the phenethyl group provides aromatic surface area (logP 2.449) absent in the ethyl analog |
| Conditions | Data sourced from ZINC database annotations based on ChEMBL 20; 5-HT1A receptor (human, membrane receptor / GPCR-A); experimental details of original ChEMBL assays not retrievable for the specific compound |
Why This Matters
For screening programs targeting the 5-HT1A receptor, the presence of a measurable pKi (6.76) indicates this compound engages the target at sub-micromolar concentrations, whereas the ethyl analog offers no equivalent starting point for hit-to-lead optimization.
- [1] ZINC Database. ZINC000013757316. Gene: HTR1A (5-hydroxytryptamine receptor 1A); pKi = 6.76 (L.E. 0.33); 1 observation. Based on ChEMBL 20. Available at: https://zinc.docking.org/substances/ZINC000013757316/ View Source
- [2] ZINC Database. N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. No ChEMBL activity data found. Molecular formula: C17H26N4O2; MW: 318.421. View Source
- [3] Structure-Affinity Relationship Studies on 5-HT1A Receptor Ligands. 2. Heterobicyclic Phenylpiperazines with N4-Aralkyl Substituents. J Med Chem. 2002;45(10):2126-2135. doi:10.1021/jm011079e. (Demonstrates that N4-aralkyl substituent identity strongly influences 5-HT1A affinity in phenylpiperazine series.) View Source
